Biphenylindanone A

Vue d'ensemble

Description

La biphényl-indanone A, communément appelée BINA, est un composé organique caractérisé par sa structure unique, comprenant deux cycles aromatiques reliés par un seul atome de carbone. C'est un modulateur allostérique positif sélectif du sous-type 2 du récepteur métabotrope du glutamate (mGlu2).

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la BINA implique plusieurs étapes clés :

-

Formation du noyau indanone : : La première étape consiste à synthétiser le noyau indanone. Cela peut être réalisé par une réaction d'acylation de Friedel-Crafts, où un composé aromatique réagit avec un chlorure d'acyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.

-

Couplage avec le biphényle : : Le noyau indanone est ensuite couplé à un fragment de biphényle. Cette étape implique généralement une réaction de couplage croisé de Suzuki-Miyaura, où un dérivé d'acide boronique de biphényle réagit avec une indanone halogénée en présence d'un catalyseur au palladium et d'une base.

-

Modifications finales : : La dernière étape peut impliquer diverses modifications pour introduire des groupes fonctionnels qui améliorent l'activité et la sélectivité du composé. Cela peut inclure une méthylation, une hydroxylation ou d'autres transformations de groupe fonctionnel.

Méthodes de production industrielle

La production industrielle de la BINA suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements améliorés. De plus, l'utilisation de systèmes automatisés pour l'ajout de réactifs et l'isolement des produits améliore l'efficacité et la possibilité de mise à l'échelle du processus.

Analyse Des Réactions Chimiques

Types de réactions

La BINA subit plusieurs types de réactions chimiques, notamment :

-

Oxydation : : La BINA peut être oxydée pour introduire des groupes hydroxyle ou d'autres groupes fonctionnels contenant de l'oxygène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

-

Réduction : : Les réactions de réduction peuvent être utilisées pour modifier les cycles aromatiques ou le noyau indanone. Les agents réducteurs typiques comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

-

Substitution : : La BINA peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Cela est souvent obtenu en utilisant des réactifs nucléophiles ou électrophile dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Dérivés halogénés en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés ou partiellement hydrogénés.

Applications de la recherche scientifique

La BINA a une large gamme d'applications de la recherche scientifique :

-

Chimie : : La BINA est utilisée comme composé modèle pour étudier la modulation allostérique et les interactions récepteur-ligand. Sa structure unique en fait un candidat idéal pour explorer de nouvelles méthodologies de synthèse et des mécanismes réactionnels.

-

Biologie : : Dans la recherche biologique, la BINA est utilisée pour étudier le rôle des récepteurs mGlu2 dans divers processus physiologiques. Elle aide à comprendre les voies de signalisation et les mécanismes moléculaires sous-jacents à l'activation et à la modulation des récepteurs.

-

Médecine : : La BINA s'est avérée prometteuse dans le traitement des troubles psychiatriques tels que la schizophrénie et l'anxiété. Sa capacité à moduler les récepteurs mGlu2 en fait un agent thérapeutique potentiel pour ces affections. Des études précliniques ont démontré son efficacité sur des modèles animaux, ouvrant la voie à d'autres recherches cliniques.

-

Industrie : : La BINA est utilisée dans le développement de nouveaux produits pharmaceutiques et agrochimiques. Ses propriétés uniques en font un intermédiaire précieux dans la synthèse de divers composés bioactifs.

Mécanisme d'action

La BINA exerce ses effets en modulant sélectivement l'activité des récepteurs mGlu2. Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G (RCPG) et jouent un rôle crucial dans la régulation de la libération de neurotransmetteurs et de la plasticité synaptique. La BINA se lie à un site allostérique sur le récepteur mGlu2, améliorant sa réponse au glutamate, le ligand endogène. Cette modulation allostérique positive conduit à une activation accrue du récepteur et à une signalisation en aval, ce qui peut avoir des effets thérapeutiques dans des affections telles que la schizophrénie et l'anxiété .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antipsychotic Effects

BINA has demonstrated significant potential as an antipsychotic agent. Studies indicate that acute administration of BINA (30 mg/kg) effectively reverses positive symptoms and brain activation induced by phencyclidine (PCP) in animal models, including male C57BL6J mice and Sprague-Dawley rats. This effect is attributed to its action on mGluR2, enhancing the receptor's response to glutamate without affecting other mGluR subtypes .

2. Anxiolytic Activity

In addition to its antipsychotic properties, BINA exhibits anxiolytic effects. Research shows that BINA reduces stress-induced hyperthermia and increases time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels in treated animals. These findings suggest a dual therapeutic potential for BINA in treating both anxiety disorders and schizophrenia .

3. Enhancement of Cognitive Functions

BINA has been shown to improve cognitive functions, particularly social memory. In studies involving male Sprague-Dawley rats exposed to MK-801, a known NMDA receptor antagonist, BINA administration led to enhanced social memory performance. This suggests that BINA may have applications in treating cognitive deficits associated with psychiatric disorders .

Mechanistic Insights

BINA's mechanism of action primarily involves the modulation of mGluR2, which plays a crucial role in neurotransmission and synaptic plasticity. The compound selectively potentiates the response of mGluR2 to glutamate, thereby inhibiting excitatory synaptic transmission in key brain regions such as the hippocampus. This modulation is critical for its antipsychotic and anxiolytic effects .

Case Study 1: Antipsychotic Efficacy

A study conducted on male C57BL6J mice evaluated the antipsychotic efficacy of BINA using a PCP model. Mice treated with BINA showed significant reductions in hyperactivity and stereotypic behaviors compared to control groups. The results indicated that BINA not only reversed PCP-induced symptoms but also normalized behavioral patterns associated with schizophrenia.

Case Study 2: Anxiolytic Effects

In another investigation, Sprague-Dawley rats were subjected to stress-inducing conditions followed by treatment with BINA. Observations revealed that treated rats spent significantly more time in open arms during elevated plus maze tests compared to untreated controls, confirming the anxiolytic properties of BINA.

Data Table: Summary of Findings on Biphenylindanone A

| Study | Application | Dosage | Key Findings |

|---|---|---|---|

| Study 1 | Antipsychotic | 30 mg/kg | Reversed PCP-induced symptoms; improved behavioral patterns |

| Study 2 | Anxiolytic | 30 mg/kg | Increased time in open arms; reduced anxiety levels |

| Study 3 | Cognitive Function | 100 mg/kg | Enhanced social memory; mitigated cognitive deficits |

Mécanisme D'action

BINA exerts its effects by selectively modulating the activity of mGlu2 receptors. These receptors are part of the G-protein coupled receptor (GPCR) family and play a crucial role in regulating neurotransmitter release and synaptic plasticity. BINA binds to an allosteric site on the mGlu2 receptor, enhancing its response to the endogenous ligand glutamate. This positive allosteric modulation leads to increased receptor activation and downstream signaling, which can have therapeutic effects in conditions such as schizophrenia and anxiety .

Comparaison Avec Des Composés Similaires

La BINA est unique dans sa modulation sélective des récepteurs mGlu2. Les composés similaires comprennent :

LY354740 : Un autre agoniste du récepteur mGlu2, mais il agit comme un agoniste orthostérique plutôt que comme un modulateur allostérique.

JNJ-40411813 : Un modulateur allostérique positif des récepteurs mGlu2, similaire à la BINA, mais avec des propriétés pharmacocinétiques différentes.

ADX71149 : Un autre modulateur du récepteur mGlu2 avec des applications thérapeutiques potentielles dans les troubles psychiatriques.

Comparée à ces composés, la BINA offre une combinaison unique de sélectivité, de puissance et de profil pharmacocinétique, ce qui en fait un outil précieux à la fois dans la recherche et dans les contextes thérapeutiques .

Activité Biologique

Biphenylindanone A, commonly referred to as BINA, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). Its unique pharmacological profile has made it a subject of interest in the field of neuroscience, particularly for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and anxiety.

Chemical Structure and Properties

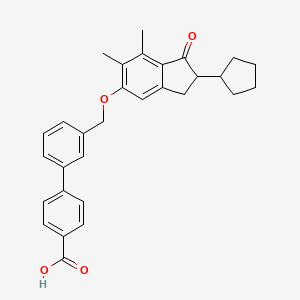

- Chemical Name : 3'-[[(2-Cyclopentyl-2,3-dihydro-6,7-dimethyl-1-oxo-1H-inden-5-yl)oxy]methyl]-[1,1'-biphenyl]-4-carboxylic acid

- Molecular Weight : 454.56 g/mol

- Purity : ≥98%

BINA's structure allows it to selectively enhance the activity of mGluR2 without affecting other mGlu receptor subtypes, which is crucial for minimizing side effects associated with broader receptor activation .

BINA operates by potentiating the response of mGluR2 to glutamate, leading to enhanced synaptic inhibition. This mechanism is believed to underlie its anxiolytic and antipsychotic effects. In vitro studies have demonstrated that BINA significantly increases the efficacy of mGluR2/3 agonists in hippocampal brain slices, thereby inhibiting excitatory synaptic transmission .

Antipsychotic and Anxiolytic Properties

BINA has shown promising results in various animal models predictive of antipsychotic and anxiolytic activity:

- Antipsychotic Activity : In preclinical models, BINA exhibited significant reductions in behaviors associated with psychosis. Studies indicated that BINA effectively blocked the effects of hallucinogenic drugs in animal models, suggesting its potential utility in treating psychotic disorders .

- Anxiolytic Activity : Behavioral assays have confirmed that BINA produces anxiolytic-like effects comparable to established anxiolytics. The administration of BINA led to increased latency and reduced frequency of anxiety-related behaviors in mice .

Effects on Cocaine Self-Administration

BINA's selectivity extends to its impact on cocaine-seeking behavior. Research comparing BINA with other compounds revealed that it significantly decreased cocaine self-administration without affecting food-maintained responding. This selectivity indicates its potential as a treatment for substance use disorders without interfering with normal feeding behavior .

Study 1: Efficacy in Cocaine Models

A study conducted by Jin et al. (2010) evaluated BINA's effects on cocaine self-administration in rats. The results demonstrated:

| Dose (mg/kg) | Cocaine Infusions (Short Access) | Cocaine Infusions (Long Access) | Food Responding |

|---|---|---|---|

| 10 | Decreased | Decreased | No effect |

| 20 | Decreased | Decreased | No effect |

| 40 | Decreased | No significant effect | No effect |

This data suggests that BINA effectively reduces cocaine-seeking behavior while preserving normal feeding responses .

Study 2: Behavioral Effects on Anxiety and Psychosis

In a series of behavioral tests assessing anxiety and psychosis-like symptoms, Galici et al. (2006) found:

- Behavioral Tests : Mice treated with BINA displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests.

- Psychosis Model : In models induced by phencyclidine (PCP), BINA administration resulted in a significant reduction in hyperlocomotion, a common indicator of psychotic states.

These findings underscore BINA's potential as a dual-action compound targeting both anxiety and psychosis .

Propriétés

IUPAC Name |

4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBEESNZAPKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432098 | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866823-73-6 | |

| Record name | Biphenyl indanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.